Ketohexokinase inhibitor 1

概要

説明

PF-06835919は、ファイザー社が開発した初のケトヘキソキナーゼ阻害薬です。主に、非アルコール性脂肪性肝炎(NASH)やその他の関連する代謝性疾患の治療の可能性について調査されています。ケトヘキソキナーゼは、フルクトースの代謝において重要な役割を果たす酵素であり、PF-06835919によるその阻害は、前臨床および臨床研究において有望な結果を示しています .

準備方法

PF-06835919の合成には、主要な中間体の調製と最終的なカップリング反応を含むいくつかの段階が含まれます。合成経路には、通常、高性能液体クロマトグラフィー(HPLC)と質量分析(MS)を用いて、化合物の純度と同一性を確保します . PF-06835919の工業的生産方法は、臨床および商業的な使用のために化合物を大量に生産できるよう、スケーラブルで効率的になるように設計されています .

化学反応の分析

PF-06835919は、酸化経路やアシルグルクロン酸抱合など、さまざまな化学反応を起こします。この化合物は、シトクロムP450酵素(CYP3A、CYP2C8、CYP2C9)とUDP-グルクロノシル転移酵素(UGT2B7)によって代謝されます . これらの反応に使用される一般的な試薬には、有機溶媒と代謝経路を研究するための特定の阻害剤が含まれます。これらの反応から生成される主な生成物は代謝産物であり、PF-06835919の薬物動態と薬力学を理解するためにさらに分析されます .

科学研究への応用

PF-06835919は、化学、生物学、医学、産業の分野で、いくつかの科学研究への応用があります。化学では、酵素阻害と代謝経路の研究に使用されます。生物学では、フルクトース代謝におけるケトヘキソキナーゼの役割の理解に役立ちます。医学では、PF-06835919は、NASH、肥満、2型糖尿病などの代謝性疾患の治療の可能性について調査されています . 産業では、代謝経路を標的とする新しい治療薬の開発のためのモデル化合物として役立ちます .

科学的研究の応用

Treatment of Non-Alcoholic Fatty Liver Disease (NAFLD)

Research indicates that ketohexokinase inhibitor 1 can significantly improve liver health by reducing steatosis (fat accumulation in the liver), fibrosis, and inflammation associated with NAFLD. In preclinical studies involving human liver tissues, pharmacological inhibition of KHK resulted in decreased lipogenic precursor accumulation and improved metabolic profiles .

Obesity Management

The compound has shown promise in animal models for its ability to mitigate weight gain and hyperlipidemia associated with high-fructose diets. KHK-null mice exhibited protection against these metabolic abnormalities, suggesting that KHK inhibition could be a viable approach for obesity management .

Insulin Resistance

Inhibition of KHK has been linked to improved insulin sensitivity. Clinical trials involving this compound have demonstrated reductions in cardiovascular risk factors and enhanced glucose tolerance in subjects with insulin resistance .

Case Studies

作用機序

PF-06835919は、フルクトースをフルクトース-1-リン酸にリン酸化するための酵素であるケトヘキソキナーゼを阻害することにより、その効果を発揮します。この阻害は、フルクトースの変換を減らし、それによって高フルクトース摂取に関連する代謝的負担を軽減します。関与する分子標的には、ケトヘキソキナーゼのアイソフォーム(KHK-AおよびKHK-C)が含まれ、影響を受ける経路はフルクトース代謝とその下流効果に関連する経路です .

類似化合物との比較

PF-06835919は、ケトヘキソキナーゼ阻害薬としての高い選択性と効力でユニークです。類似の化合物には、同様の治療目的で開発されている他のケトヘキソキナーゼ阻害剤が含まれます。 PF-06835919は、その有利な薬物動態プロファイルと、その有効性と安全性を裏付ける広範な前臨床および臨床データによって際立っています . 他の類似の化合物には、フルクトース代謝経路における異なる酵素を標的とするものがありますが、PF-06835919は、このクラスの阻害剤の中で主要な候補のままであります .

生物活性

Ketohexokinase (KHK) plays a crucial role in fructose metabolism by catalyzing the conversion of fructose to fructose-1-phosphate. The inhibition of KHK has emerged as a potential therapeutic strategy for various metabolic disorders, including obesity, insulin resistance, and fatty liver disease. This article focuses on the biological activity of "Ketohexokinase inhibitor 1," exploring its mechanisms, effects on cellular metabolism, and implications for treatment.

KHK inhibitors, including this compound, primarily function by blocking the enzymatic activity of KHK, thereby disrupting the normal metabolic pathway of fructose. KHK exists in two isoforms: KHK-A and KHK-C. While KHK-A is associated with promoting cell invasion and metastasis in certain cancers, KHK-C is less active in fructose utilization. The inhibition of these isoforms can lead to different metabolic outcomes:

- KHK-A Inhibition : Reduces cell invasion associated with fructose metabolism in cancer cells, as observed in studies involving MDA-MB-231 breast cancer cells .

- KHK-C Inhibition : May have less impact on cell behavior but still contributes to overall fructose metabolism regulation.

Research Findings

Recent studies have highlighted the biological activities and potential therapeutic applications of this compound:

- In Vivo Studies : Research involving rat models demonstrated that KHK inhibition led to significant reductions in hepatic steatosis and improved insulin sensitivity. Specifically, the use of PF-06835919, a known KHK inhibitor, showed that systemic inhibition could prevent metabolic dysfunction associated with high-fructose diets .

- Cellular Mechanisms : In vitro experiments indicated that inhibition of KHK alters lipid metabolism pathways. For instance, KHK knockdown decreased de novo lipogenesis while promoting fatty acid oxidation. Conversely, KHK inhibitor treatment resulted in glycogen accumulation due to the partial retention of fructolysis .

Case Study 1: Fructose-Induced Metabolic Dysfunction

A study involving Sprague Dawley rats fed a high-fructose diet demonstrated that administration of this compound effectively reversed hyperinsulinemia and hyperlipidemia. The results indicated that even moderate fructose intake could lead to significant metabolic disturbances, which were mitigated through KHK inhibition .

Case Study 2: Cancer Cell Behavior

In vitro studies on breast cancer cell lines showed that the application of this compound reduced cell invasion triggered by fructose. This effect was linked to alterations in cytoskeletal dynamics and EMT (epithelial-mesenchymal transition) markers .

Data Table: Summary of Biological Activities

特性

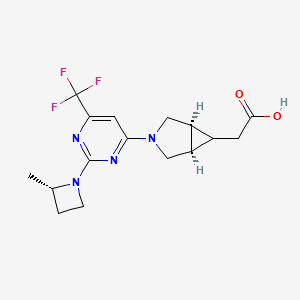

IUPAC Name |

2-[(1S,5R)-3-[2-[(2S)-2-methylazetidin-1-yl]-6-(trifluoromethyl)pyrimidin-4-yl]-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F3N4O2/c1-8-2-3-23(8)15-20-12(16(17,18)19)5-13(21-15)22-6-10-9(4-14(24)25)11(10)7-22/h5,8-11H,2-4,6-7H2,1H3,(H,24,25)/t8-,9?,10-,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDUYWDNWFXSMJJ-OFLUOSHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN1C2=NC(=CC(=N2)N3CC4C(C3)C4CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCN1C2=NC(=CC(=N2)N3C[C@@H]4[C@H](C3)C4CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2102501-84-6 | |

| Record name | PF-06835919 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC2P9H3A8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。